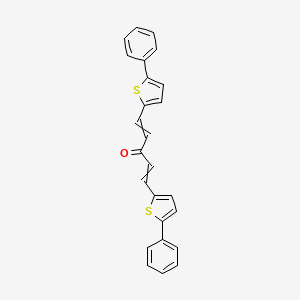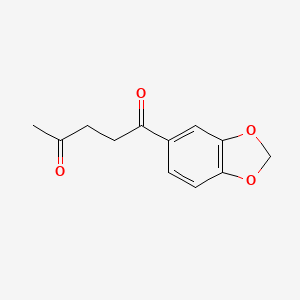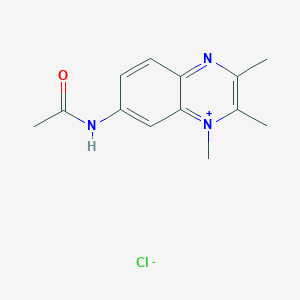
Quinoxalinium, 7-(acetylamino)-1,2,3-trimethyl-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoxalinium, 7-(acetylamino)-1,2,3-trimethyl-, chloride is a compound belonging to the quinoxaline family. Quinoxalines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, material science, and as chemosensors. The compound is a derivative of quinoxaline, characterized by the presence of an acetylamino group and three methyl groups, along with a chloride ion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamines with dicarbonyl compounds. For Quinoxalinium, 7-(acetylamino)-1,2,3-trimethyl-, chloride, the process may involve the following steps:
Condensation Reaction: The initial step involves the reaction of o-phenylenediamine with a dicarbonyl compound under acidic or basic conditions to form the quinoxaline core.
Methylation: The methyl groups can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Quaternization: The final step involves the quaternization of the nitrogen atom in the quinoxaline ring with methyl chloride to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反应分析
Types of Reactions
Quinoxalinium, 7-(acetylamino)-1,2,3-trimethyl-, chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino or methyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives.
科学研究应用
Quinoxalinium, 7-(acetylamino)-1,2,3-trimethyl-, chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of chemosensors for the detection of anions and other analytes.
作用机制
The mechanism of action of Quinoxalinium, 7-(acetylamino)-1,2,3-trimethyl-, chloride involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids and proteins, disrupting their normal function. It may also interfere with cellular signaling pathways, leading to its antimicrobial and anticancer effects.
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Quinoxaline N-oxides: Oxidized derivatives with different electronic properties.
Dihydroquinoxalines: Reduced derivatives with different reactivity.
Uniqueness
Quinoxalinium, 7-(acetylamino)-1,2,3-trimethyl-, chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetylamino group and three methyl groups, along with the chloride ion, makes it a versatile compound for various applications.
属性
CAS 编号 |
61149-70-0 |
|---|---|
分子式 |
C13H16ClN3O |
分子量 |
265.74 g/mol |
IUPAC 名称 |
N-(2,3,4-trimethylquinoxalin-4-ium-6-yl)acetamide;chloride |
InChI |
InChI=1S/C13H15N3O.ClH/c1-8-9(2)16(4)13-7-11(15-10(3)17)5-6-12(13)14-8;/h5-7H,1-4H3;1H |
InChI 键 |
ZZBGSQBAUPFJGW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C([N+](=C2C=C(C=CC2=N1)NC(=O)C)C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


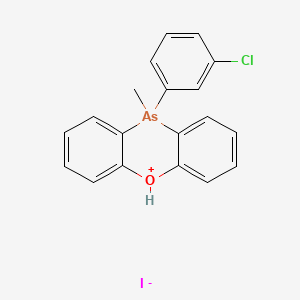

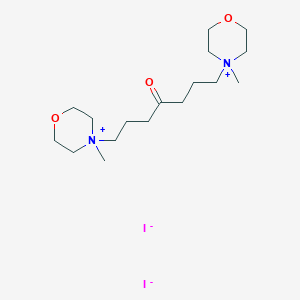
![Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate](/img/structure/B14593659.png)
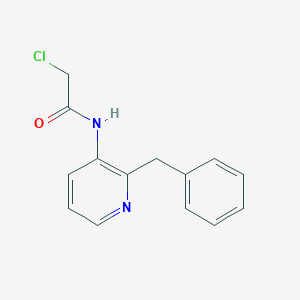
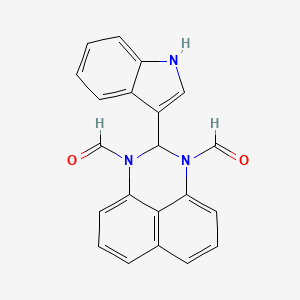

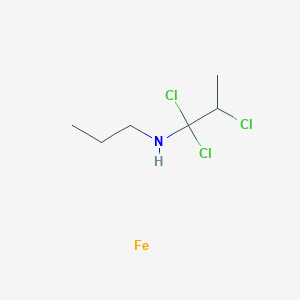
![7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14593701.png)
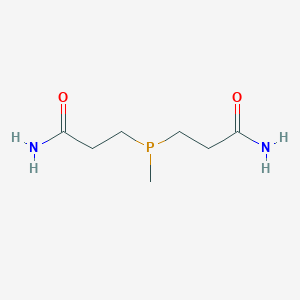
![2-(4-Propylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14593716.png)
